5-Hydroxy-1-methylpyrazole

Description

The exact mass of the compound 5-Hydroxy-1-methylpyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxy-1-methylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-1-methylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

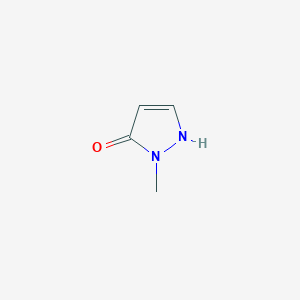

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMARSTSWTFXHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312855 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33641-15-5 | |

| Record name | 1-Methyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-1-methylpyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of 5-Hydroxy-1-methylpyrazole. The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and structural visualizations to support scientific endeavors.

Chemical Properties

5-Hydroxy-1-methylpyrazole, with the CAS number 33641-15-5, is a pyrazole derivative.[1][2] It serves as a key intermediate in the synthesis of various compounds, notably in the preparation of herbicides.[1][2] The compound typically appears as a white to orange or green powder or crystal.[3]

Table 1: Quantitative Chemical Properties of 5-Hydroxy-1-methylpyrazole

| Property | Value | Source(s) |

| Molecular Formula | C4H6N2O | [1][4][5][6] |

| Molecular Weight | 98.10 g/mol | [1][4][5][6] |

| Melting Point | 110-114 °C | [1][3][5][7] |

| Boiling Point | 217.7 ± 13.0 °C (Predicted) | [1][2][3][7] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [2][3][7] |

| pKa | 9.07 ± 0.23 (Predicted) | [1][3] |

| Solubility | Soluble in DMSO and Methanol | [2][7] |

| LogP | 0.12570 | [1] |

| Vapor Pressure | 0.089 mmHg at 25°C | [1][3] |

| Flash Point | 85.439 °C | [1][3] |

| Refractive Index | 1.568 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 98.048012819 | [1] |

Chemical Structure and Tautomerism

5-Hydroxy-1-methylpyrazole exists in tautomeric forms. The main equilibrium is between the 'OH' form (1-methyl-1H-pyrazol-5-ol) and the 'CH' form (1-methyl-5-pyrazolone), with studies on related pyrazolone structures indicating that the predominant tautomer can be influenced by the solvent.[8][9][10] Computational studies on 1-substituted pyrazolin-5-ones suggest the order of stability to be CH > NH > OH in the gas phase.[10]

Caption: Tautomeric equilibrium of 5-Hydroxy-1-methylpyrazole.

Experimental Protocols

Synthesis of 5-Hydroxy-1-methylpyrazole

A documented method for the synthesis of 5-Hydroxy-1-methylpyrazole involves the hydrolysis and decarboxylation of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate.[4]

Materials:

-

Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate (42.5 g)

-

Sodium hydroxide (22 g)

-

Water (300 mL)

-

Concentrated hydrochloric acid (55 mL)

-

Anhydrous ethanol (200 mL)

Procedure:

-

Hydrolysis: Dissolve sodium hydroxide in water in a suitable reaction vessel. Add ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate to the solution. Stir the reaction mixture for 3 hours at 40 °C. After the reaction, cool the mixture to room temperature.

-

Decarboxylation: Slowly add concentrated hydrochloric acid dropwise to the cooled reaction mixture. Following the addition, heat the mixture to reflux and maintain for 3 hours.

-

Isolation: After the reflux period, remove the solvent by distillation under reduced pressure. To the resulting residue, add anhydrous ethanol and stir thoroughly to precipitate the product.

-

Purification: Collect the precipitate by filtration. Concentrate the filtrate under reduced pressure to yield the final white solid product, 1-methyl-5-hydroxypyrazole. The reported yield for this method is 98.0% with an HPLC purity of 96.50%.[2][4]

A patent also describes an alternative synthetic route starting from dimethyl malonate, which involves a reaction with a formamide compound and an alkylating agent, followed by cyclization with methylhydrazine, and subsequent hydrolysis and decarboxylation.[11]

Caption: Synthesis workflow for 5-Hydroxy-1-methylpyrazole.

Spectroscopic Data

While detailed experimental protocols for acquiring spectroscopic data are not extensively published, analyses of related pyrazole structures provide insights into the expected spectral characteristics.

-

¹H NMR: For similar pyrazolone structures, the proton chemical shifts are sensitive to the tautomeric form present. In the 'CH' form, a characteristic signal for the CH2 group is observed, while in the 'OH' form, a signal for the vinyl proton is expected. The position of the N-methyl signal would also be informative.[9][12]

-

¹³C NMR: The chemical shifts of the carbonyl carbon (in the 'CH' form) versus the hydroxyl-bearing carbon (in the 'OH' form) are significantly different and can be used to distinguish between the tautomers.[9][13]

-

IR Spectroscopy: The presence of a strong carbonyl (C=O) absorption band would indicate the presence of the 'CH' tautomer (1-methyl-5-pyrazolone). Conversely, a broad O-H stretching band would be characteristic of the 'OH' tautomer (1-methyl-1H-pyrazol-5-ol).[12]

This guide serves as a foundational resource for professionals engaged in the study and application of 5-Hydroxy-1-methylpyrazole. The compiled data and methodologies are intended to streamline research and development efforts in the chemical and pharmaceutical sciences.

References

- 1. 5-Hydroxy-1-methylpyrazole|lookchem [lookchem.com]

- 2. 5-Hydroxy-1-methylpyrazole | 33641-15-5 [chemicalbook.com]

- 3. haihangchem.com [haihangchem.com]

- 4. 5-Hydroxy-1-methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. 5-羟基-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 5-Hydroxy-1-methylpyrazole CAS#: 33641-15-5 [amp.chemicalbook.com]

- 8. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: A Technical Guide to the Synthesis and Discovery of 1-Methyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and discovery of 1-Methyl-1H-pyrazol-5-ol, a key heterocyclic scaffold. The pyrazolone ring, the core of this compound, is a prominent structural motif in numerous pharmaceutically active compounds. This document provides a historical context for its discovery, details the foundational synthesis, presents key quantitative data, outlines a representative experimental protocol, and visualizes the synthesis pathway and experimental workflow.

The Genesis of Pyrazolones: A Serendipitous Discovery

The journey into the world of pyrazolones began in 1883 with the German chemist Ludwig Knorr.[1] While investigating potential quinine-related compounds, he unexpectedly synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (phenazone).[1] This serendipitous discovery marked a significant milestone in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1] The success of Antipyrine spurred further research into this novel class of compounds, leading to the development of a vast number of derivatives, including 1-Methyl-1H-pyrazol-5-ol.

The foundational reaction for producing these compounds is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[1][2][3][4] This versatile and relatively straightforward reaction paved the way for the creation of a wide array of pyrazolone analogs.

Synthesis of 1-Methyl-1H-pyrazol-5-ol: The Knorr Pyrazole Synthesis

The most common and direct method for the synthesis of 1-Methyl-1H-pyrazol-5-ol is the cyclocondensation reaction between methylhydrazine and a β-ketoester, typically ethyl acetoacetate.[2][5] This reaction can be performed under various conditions, including solvent-free, which can provide a quantitative yield.[2]

The general mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.

Key Quantitative Data for Pyrazolone Synthesis

The following table summarizes representative quantitative data for the synthesis of pyrazolone derivatives based on the Knorr synthesis, highlighting the typical efficiency of this reaction.

| Product | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1,3-Dimethyl-5-pyrazolone | Methylhydrazine, Ethyl acetoacetate | None | 80°C, 1h then 90°C, 30 min | ~100 | [2] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Methylhydrazine, Ethyl 4,4,4-trifluoroacetoacetate | Acetic Acid | 10°C to 80°C | 86.5 | [6] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | Methylhydrazine, Ethyl 4,4,4-trifluoroacetoacetate | Water | Reflux, 2h | 49 | [6] |

| 3-Methyl-1H-pyrazol-5(4H)-one | Hydrazine hydrate, Ethyl acetoacetate | Ethanol | 60°C | 82 | [7] |

Characterization Data for 1-Methyl-1H-pyrazol-5-ol

Below is a summary of the expected characterization data for 1-Methyl-1H-pyrazol-5-ol.

| Property | Data |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Melting Point | Data not consistently available in searched literature |

| ¹H NMR (CDCl₃, δ ppm) | ~3.3 (s, 3H, N-CH₃), ~5.2 (s, 1H, CH), ~7.3 (s, 1H, CH) (Tautomeric forms exist) |

| ¹³C NMR (CDCl₃, δ ppm) | ~33 (N-CH₃), ~90 (CH), ~140 (C=C), ~160 (C=O) (Tautomeric forms exist) |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~3100 (N-H), ~1600 (C=O), ~1500 (C=N) (Tautomeric forms exist) |

| MS (m/z) | 98 (M⁺) |

Note: Pyrazolones can exist in several tautomeric forms (CH, OH, and NH forms), which can influence the observed spectroscopic data.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 1-Methyl-1H-pyrazol-5-ol based on the well-established synthesis of its close analog, 1,3-dimethyl-5-pyrazolone, via a solvent-free reaction.[2]

Synthesis of 1-Methyl-1H-pyrazol-5-ol

Materials:

-

Methylhydrazine

-

Ethyl acetoacetate

Procedure:

-

Place ethyl acetoacetate (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0 °C).

-

Slowly add methylhydrazine (0.9 eq) dropwise to the cooled ethyl acetoacetate.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

-

Heat the reaction mixture to 80 °C and maintain for 1 hour.

-

Increase the temperature to 90 °C and continue stirring for an additional 30 minutes.

-

Cool the reaction mixture to room temperature. The resulting solid is the crude 1-Methyl-1H-pyrazol-5-ol.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or water.

Visualizing the Process

To better understand the synthesis and workflow, the following diagrams have been generated.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 | Benchchem [benchchem.com]

- 4. Pyrazolone - Wikipedia [en.wikipedia.org]

- 5. orgchemres.org [orgchemres.org]

- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 7. banglajol.info [banglajol.info]

The Pyrazole Scaffold: A Privileged Core in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the pharmacological activities of pyrazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anti-inflammatory Activity of Pyrazole Derivatives

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: COX Inhibition by Pyrazole Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.04 | 375 | [1] |

| SC-558 | COX-2 | >1900 | >1900 | [1] |

| Phenylbutazone | COX-1/COX-2 | Non-selective | ~1 | [1] |

| 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | COX-2 | Data not specified | Data not specified | [1] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the in vivo anti-inflammatory potential of novel compounds.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test pyrazole derivative

-

Reference drug (e.g., Indomethacin, Celecoxib)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into control, reference, and test groups.

-

Compound Administration: Administer the test pyrazole derivative and the reference drug to their respective groups, typically via oral or intraperitoneal routes, 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][3][4][5][6]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[2][6]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Celecoxib and COX-2 Inhibition

Celecoxib, a well-known pyrazole-containing drug, selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[7][8][9]

Anticancer Activity of Pyrazole Derivatives

The pyrazole scaffold is a prominent feature in a number of anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 22 | MCF7 (Breast) | 2.82 | [4] |

| Compound 22 | A549 (Lung) | 3.15 | [4] |

| Compound 22 | HeLa (Cervical) | 4.61 | [4] |

| Compound 22 | PC3 (Prostate) | 6.28 | [4] |

| Compound 23 | MCF7 (Breast) | 3.47 | [4] |

| Compound 23 | A549 (Lung) | 4.12 | [4] |

| Compound 23 | HeLa (Cervical) | 5.33 | [4] |

| Compound 23 | PC3 (Prostate) | 5.89 | [4] |

| Compound 31 | A549 (Lung) | 42.79 | [4] |

| Compound 32 | A549 (Lung) | 55.73 | [4] |

| Compound 35 | HepG2 (Liver) | 3.53 | [4] |

| Compound 35 | MCF7 (Breast) | 6.71 | [4] |

| Compound 35 | Hela (Cervical) | 5.16 | [4] |

| Compound 37 | MCF7 (Breast) | 5.21 | [4] |

| Compound 48 | HCT116 (Colon) | 1.7 | [4] |

| Compound 48 | HeLa (Cervical) | 3.6 | [4] |

| Ruxolitinib | PC-3 (Prostate) | >10 | [10] |

| Ruxolitinib | HEL (Erythroleukemia) | 0.13 | [10] |

| Ruxolitinib | K562 (Myelogenous Leukemia) | 0.28 | [10] |

| Ruxolitinib | MCF-7 (Breast) | >10 | [10] |

| Ruxolitinib | MOLT4 (Lymphoblastic Leukemia) | 1.2 | [10] |

| Compound 3f | PC-3 (Prostate) | 2.1 | [10] |

| Compound 3f | HEL (Erythroleukemia) | 1.5 | [10] |

| Compound 3f | K562 (Myelogenous Leukemia) | 1.8 | [10] |

| Compound 3f | MCF-7 (Breast) | 3.2 | [10] |

| Compound 3f | MOLT4 (Lymphoblastic Leukemia) | 1.1 | [10] |

| Compound 11b | HEL (Erythroleukemia) | 0.35 | [10] |

| Compound 11b | K562 (Myelogenous Leukemia) | 0.37 | [10] |

Experimental Protocol: Caspase-3/7 Activation Assay (Apoptosis)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis (programmed cell death).

Objective: To determine if a pyrazole derivative induces apoptosis in cancer cells by measuring caspase-3 and -7 activity.

Materials:

-

Cancer cell line of interest

-

Test pyrazole derivative

-

Caspase-Glo® 3/7 Assay Reagent (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells in a white-walled 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence in each well using a luminometer.[11]

-

Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathway: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a pyrazole-containing inhibitor of Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is often dysregulated in myeloproliferative neoplasms and other cancers.[2][3][12]

Antimicrobial and Antiviral Activities

Pyrazole derivatives have also demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.

Quantitative Data: Antimicrobial and Antiviral Activity

Antimicrobial Activity (MIC in µg/mL)

| Derivative | S. aureus | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |

| Hydrazone 21a | 62.5 | 125 | 62.5 | 7.8 | 2.9 | [13] |

| Imidazo-pyridine pyrazole 18 | <1 | <1 | <1 | - | - | [9] |

| Pyrano[2,3-c] pyrazole 5c | - | 6.25 | 6.25 | - | - | [14] |

| Chloramphenicol (Std.) | >125 | >125 | - | - | - | [9] |

| Clotrimazole (Std.) | - | - | - | >7.8 | >7.8 | [13] |

Antiviral Activity

| Derivative | Virus | EC50 | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL | [10] |

| Pyrazole analog 410 | NS5B polymerase (HCV) | 7.8 µM | [15] |

| Compound 411 | HIV-1 (wild-type) | 0.2 nM | [15] |

| Pyrazole 412 | Measles virus (MeV) | 60 nM | [15] |

| Compound 413 | Herpes simplex virus type-1 | IC50 = 0.02 (relative to control) | [15] |

| Compound 6a3 | Hepatitis B virus (HBeAg) | 2.22 µM | [16] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the in vitro antimicrobial potency of a pyrazole derivative.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Test pyrazole derivative

-

96-well microtiter plates

-

Incubator

Procedure:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Other Pharmacological Activities

The versatility of the pyrazole scaffold extends to other therapeutic areas, including the treatment of erectile dysfunction.

Signaling Pathway: Sildenafil and PDE5 Inhibition

Sildenafil, another prominent drug featuring a pyrazole moiety, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.[17][18]

Experimental Workflow for Pyrazole Derivative Drug Discovery

The discovery and development of novel pyrazole-based therapeutics follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

This guide highlights the immense therapeutic potential of the pyrazole scaffold. The continued exploration of this versatile nucleus, coupled with rational drug design and robust experimental validation, promises the development of novel and effective treatments for a wide range of diseases.

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. inotiv.com [inotiv.com]

- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 12. genemod.net [genemod.net]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of pyrazole derivatives as non-nucleoside hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sildenafil - Wikipedia [en.wikipedia.org]

- 18. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism and Isomeric Forms of Hydroxypyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypyrazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. Their chemical behavior, and consequently their biological activity, is profoundly influenced by their existence as a mixture of tautomeric and isomeric forms. Understanding the delicate equilibrium between these forms is paramount for rational drug design, synthesis optimization, and the interpretation of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the tautomerism of hydroxypyrazoles, detailing the principal isomeric forms, the factors governing their equilibrium, and the key experimental and computational techniques used for their characterization. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography are provided, alongside quantitative data on tautomeric populations and visualizations of the underlying chemical principles and workflows.

Introduction: The Significance of Tautomerism in Hydroxypyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When substituted with a hydroxyl group, they give rise to hydroxypyrazoles, a scaffold of significant interest in medicinal chemistry. These compounds are not static entities but exist as a dynamic equilibrium of structural isomers known as tautomers. Tautomerism, the migration of a proton, typically from a heteroatom to another atom within the molecule, leads to distinct species with different physicochemical properties, including lipophilicity, hydrogen bonding capabilities, and three-dimensional shape.

The predominant tautomeric forms of a hydroxypyrazole can dictate its binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile. For instance, a minor tautomer in solution may be the bioactive conformation that preferentially binds to an enzyme's active site. Therefore, a thorough understanding and characterization of the tautomeric landscape of hydroxypyrazole derivatives are critical for the successful development of novel therapeutics. This guide will delve into the core principles of hydroxypyrazole tautomerism, providing the necessary theoretical background and practical methodologies for its study.

Tautomeric and Isomeric Forms of Hydroxypyrazoles

Hydroxypyrazoles can exist in several tautomeric forms, primarily dictated by the position of the hydroxyl group and the mobile proton. The main isomers are 3-hydroxypyrazole and 5-hydroxypyrazole. Each of these can exist in equilibrium with their corresponding pyrazolone (keto) forms. For N-unsubstituted pyrazoles, three principal tautomeric forms are typically considered: the OH-form (hydroxypyrazole), the NH-form (pyrazolin-5-one), and the CH-form (pyrazolin-3-one).

The equilibrium between these forms is a dynamic process. The following diagram illustrates the fundamental tautomeric equilibria for a generic 5-hydroxypyrazole.

Caption: Tautomeric equilibria in hydroxypyrazoles.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and is highly sensitive to a variety of factors:

-

Solvent Polarity: The polarity of the solvent has a significant impact on the relative stability of the tautomers. In the gas phase or non-polar solvents, the less polar hydroxypyrazole form is often more stable.[2][3] As the solvent polarity increases, the more polar pyrazolone forms, which have larger dipole moments, are better solvated and thus stabilized, shifting the equilibrium in their favor.[4]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence the equilibrium. Protic solvents can form hydrogen bonds with both the hydroxyl and carbonyl groups, affecting their relative energies.

-

Temperature and Concentration: These factors can also shift the equilibrium, although their effects are often less pronounced than those of substituents and solvent.

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the population of each tautomer in a given state (solid, solution) is essential for understanding its properties. This is typically achieved through spectroscopic and computational methods.

Experimental Data

The following tables summarize experimental data on the tautomeric composition of selected hydroxypyrazoles in various solvents, primarily determined by ¹H NMR spectroscopy.

Table 1: Tautomeric Composition of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole in Various Solvents

| Tautomeric Form | Chloroform (%) | Methanol (%) | DMSO (%) |

| A (CH-form) | 14 | - | - |

| B/C (OH/NH-forms) | 86 | 100 | 100 |

| Data sourced from ¹H NMR analysis. The signals for the OH and NH forms were not distinguishable and are reported as a combined percentage.[4] |

Table 2: Tautomeric Composition of 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole in Various Solvents

| Tautomeric Form | Chloroform (%) | DMSO (%) |

| A (CH-form) | 10 | - |

| B/C (OH/NH-forms) | 90 | 100 |

| Data sourced from ¹H NMR analysis. The signals for the OH and NH forms were not distinguishable and are reported as a combined percentage.[4] |

Computational Data

Computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers. Methods like Density Functional Theory (DFT) and ab initio calculations can provide the Gibbs free energies of the different forms, from which the equilibrium constant (KT) can be calculated.

Table 3: Calculated Relative Stabilities of N-unsubstituted Pyrazolone Tautomers

| Tautomer | Relative Heat of Formation (kcal/mol) - MNDO+CI |

| 5-Hydroxypyrazole (OH) | 0.0 |

| 3-Hydroxypyrazole (OH) | 1.2 |

| 1,2-dihydro-3H-pyrazol-3-one (NH) | 2.5 |

| 2,4-dihydro-3H-pyrazol-3-one (CH) | 4.8 |

| Calculated for the vapor phase. Data indicates that the hydroxypyrazole forms are generally the most stable in the absence of solvent effects.[2][3] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic techniques is typically employed to unambiguously characterize the tautomeric forms of hydroxypyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying tautomerism in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant tautomeric form.

Methodology:

-

Sample Preparation: Dissolve the hydroxypyrazole derivative in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of approximately 5-10 mg/mL.

-

Acquisition of Spectra:

-

Record ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K).

-

For quantitative ¹H NMR, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

-

-

Analysis of "Fixed" Tautomers: Synthesize the O-alkylated (e.g., O-methyl) and N-alkylated (e.g., N-methyl) derivatives of the hydroxypyrazole. These compounds are "fixed" or "locked" in the OH- and NH-tautomeric forms, respectively.

-

Spectral Comparison: Compare the chemical shifts of the hydroxypyrazole with those of the fixed derivatives. The tautomer whose chemical shifts most closely match those of the parent compound is the predominant form in that solvent.[5]

-

¹³C NMR: The chemical shift of the carbon atom bearing the oxygen (C3 or C5) is particularly informative. In the OH-form, this carbon is typically shielded compared to the corresponding carbonyl carbon in the NH-form.

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms are distinct in the OH-form ("pyrrole-like" vs. "pyridine-like"), whereas in a symmetric NH-form, they might be more similar.[5]

-

-

Quantitative Analysis: If signals for multiple tautomers are observed and well-resolved in the ¹H NMR spectrum, the ratio of the tautomers can be determined by integrating the signals corresponding to unique protons of each form. The molar ratio is directly proportional to the integral ratio, provided the signals represent the same number of protons.[6]

The following diagram illustrates the workflow for determining the predominant tautomer using NMR spectroscopy.

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. The OH- and NH-forms of hydroxypyrazoles typically exhibit distinct absorption maxima (λmax).

Methodology:

-

Sample Preparation: Prepare dilute solutions of the hydroxypyrazole in a series of solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol, water) at a known concentration (typically 10⁻⁴ to 10⁻⁵ M).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm) using a spectrophotometer.

-

Qualitative Analysis: Observe the changes in the absorption spectrum as a function of solvent polarity. A shift in the λmax or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.

-

Quantitative Analysis:

-

The overlapping spectra of the tautomers often make direct quantification challenging.[5]

-

Alternatively, by comparing the experimental spectra with theoretically calculated spectra (e.g., using Time-Dependent DFT), the relative contributions of each tautomer to the observed spectrum can be estimated.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state by determining the precise positions of all atoms in the crystal lattice.

Methodology:

-

Crystal Growth: Grow a single, high-quality crystal of the hydroxypyrazole derivative. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical.

-

Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[7]

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

An atomic model is built into the electron density map, and the positions and thermal parameters of the atoms are refined against the experimental data.

-

-

Structure Analysis: The final refined structure reveals the exact connectivity and positions of all atoms, including the location of the key proton, thus definitively identifying the tautomer present in the crystal. Bond lengths can also be informative; for example, a C-O single bond is longer than a C=O double bond.

The following diagram outlines the major steps in a single-crystal X-ray crystallography experiment.

Caption: Workflow for X-ray crystallography.

Conclusion

The tautomerism of hydroxypyrazoles is a complex phenomenon with profound implications for their application in drug discovery and materials science. The equilibrium between the different tautomeric forms is delicately balanced by the interplay of substituents, solvent, and other environmental factors. A multi-faceted approach, combining high-resolution spectroscopic techniques like NMR and X-ray crystallography with computational modeling, is essential for a comprehensive understanding of the tautomeric landscape of any given hydroxypyrazole derivative. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to confidently investigate and characterize the tautomerism of these important heterocyclic compounds, ultimately enabling more effective and rational molecular design.

References

- 1. researchgate.net [researchgate.net]

- 2. dial.uclouvain.be [dial.uclouvain.be]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical characteristics of 5-Hydroxy-1-methylpyrazole (C4H6N2O)

An In-depth Technical Guide on the Physical Characteristics of 5-Hydroxy-1-methylpyrazole (C₄H₆N₂O)

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Hydroxy-1-methylpyrazole, also known as 1-methyl-1H-pyrazol-5-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines typical experimental methodologies for their determination, and visualizes the critical tautomeric relationships of the compound.

Core Physical and Chemical Properties

5-Hydroxy-1-methylpyrazole is a heterocyclic organic compound with the molecular formula C₄H₆N₂O.[1][2][3] It serves as a key intermediate in the synthesis of various compounds, including herbicides.[1][4] The compound typically appears as a white to light-yellow or green crystalline powder.[2][5][6]

Quantitative Data Summary

The physical and chemical properties of 5-Hydroxy-1-methylpyrazole are summarized in the table below. It is important to note that several of these values are predicted based on computational modeling and may vary slightly from empirically determined values.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₂O | [1][2][3] |

| Molecular Weight | 98.10 g/mol | [1] |

| Melting Point | 110-114 °C | [1][2][5][7] |

| Boiling Point | 217.7 ± 13.0 °C (Predicted) | [2][5][7] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [2][5][7] |

| Solubility | Soluble in DMSO and Methanol | [7][8] |

| pKa | 9.07 ± 0.23 (Predicted) | [1][2] |

| Vapor Pressure | 0.089 mmHg at 25°C | [1][2] |

| Flash Point | 85.4 °C | [1][2] |

| Refractive Index | 1.568 | [1][2] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [1][7][8] |

Tautomerism: A Critical Structural Feature

Pyrazolone derivatives, including 5-Hydroxy-1-methylpyrazole, exhibit tautomerism, meaning they can exist in multiple, interconvertible structural forms. The three primary tautomers are the hydroxy (OH) form, the keto (NH) form, and a zwitterionic methylene (CH) form. The equilibrium between these forms is highly dependent on the solvent, concentration, and physical state (solid vs. solution).[9][10] Computational studies on 1-methylpyrazolin-5-one suggest the order of stability is CH > NH > OH in the gas phase.[10] The presence of these tautomers is critical as it influences the molecule's reactivity and biological interactions.

Caption: Tautomeric equilibrium of 5-Hydroxy-1-methylpyrazole.

Experimental Protocols for Property Determination

While specific experimental reports for determining all physical properties of this exact molecule are not detailed in the available literature, standard analytical methodologies are employed for such characterizations.

Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical entity like 5-Hydroxy-1-methylpyrazole involves synthesis, purification, and subsequent analysis of its physical properties.

Caption: General workflow for synthesis and characterization.

Standard Methodologies

-

Melting Point Determination: The melting range (110-114 °C) is typically determined using a calibrated melting point apparatus where the sample is heated slowly. Alternatively, Differential Scanning Calorimetry (DSC) can be used to obtain a precise melting temperature and enthalpy of fusion.

-

Solubility Analysis: A standard protocol involves adding increasing amounts of the solute to a fixed volume of a given solvent (e.g., DMSO, Methanol) at a constant temperature. The solution is stirred until saturation is reached, which can be determined visually or by analyzing the concentration in the supernatant via techniques like HPLC or UV-Vis spectroscopy.

-

pKa Determination: The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration. This involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the solution's pH. The pKa is derived from the midpoint of the resulting titration curve. Spectrophotometric methods, which rely on changes in the UV-Vis absorbance spectrum as a function of pH, are also commonly used.

-

Structural Analysis (Tautomerism): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[10] ¹H and ¹³C NMR spectra are recorded in various deuterated solvents (e.g., DMSO-d₆, CDCl₃). The presence of distinct sets of signals or changes in chemical shifts corresponding to the different tautomeric forms allows for their identification and quantification in each solvent environment.[9][10]

References

- 1. 5-Hydroxy-1-methylpyrazole|lookchem [lookchem.com]

- 2. haihangchem.com [haihangchem.com]

- 3. 5-HYDROXY-1-METHYLPYRAZOLE | VSNCHEM [vsnchem.com]

- 4. 5-Hydroxy-1-methylpyrazole | 33641-15-5 [chemicalbook.com]

- 5. 5-Hydroxy-1-methylpyrazole-Products-Nootropics, OLED intermediates and Custom synthetic Expert | Hohance [hohance.com]

- 6. 5-Hydroxy-1-methyl-1H-pyrazole | 33641-15-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 5-Hydroxy-1-methylpyrazole CAS#: 33641-15-5 [amp.chemicalbook.com]

- 8. 5-Hydroxy-1-methylpyrazole CAS#: 33641-15-5 [m.chemicalbook.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aromaticity and Chemical Stability of the Pyrazole Ring System

Introduction

Pyrazole, a five-membered heterocyclic compound featuring two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic structure and chemical properties make it a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents, including celecoxib and sildenafil.[1][3] The metabolic stability of the pyrazole nucleus is a significant factor contributing to its prevalence in recently approved pharmaceuticals.[3] This technical guide offers a comprehensive exploration of the fundamental principles governing the aromaticity and chemical stability of the pyrazole ring system, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, reactivity, and the experimental and computational methods used to characterize these properties.

Aromaticity of the Pyrazole Ring System

The notable stability and distinct reactivity of pyrazole are direct consequences of its aromatic character. This aromaticity arises from a specific combination of structural and electronic features that fulfill the criteria for aromatic systems.

Structural and Electronic Basis of Aromaticity

The pyrazole ring is a planar, five-membered heterocycle composed of three carbon atoms and two vicinal nitrogen atoms.[4][5] All five atoms in the ring are sp²-hybridized, resulting in a planar geometry with a system of p-orbitals perpendicular to the ring plane.[5][6] This arrangement allows for the delocalization of six π-electrons across the ring, satisfying Hückel's rule (4n+2 π electrons, with n=1).[1][7][8]

The six π-electrons originate from:

-

Four electrons from the two C=C double bonds.

-

Two electrons from the lone pair of the "pyrrole-like" nitrogen atom at position 1 (N1). This lone pair actively participates in the aromatic sextet.[1]

The second "pyridine-like" nitrogen atom at position 2 (N2) also possesses a lone pair of electrons; however, this pair resides in an sp² hybrid orbital within the plane of the ring and does not participate in the aromatic system.[1] This non-Hückel lone pair is responsible for the basic properties of pyrazole.[8] This combination of a delocalized, aromatic π-system and an available basic site is central to pyrazole's chemical personality.

Quantitative and Experimental Evidence of Aromaticity

The aromaticity of pyrazole is not merely a theoretical concept; it is substantiated by significant experimental and computational data. Its bond lengths, for instance, are intermediate between those of typical single and double bonds, which is a classic indicator of electron delocalization.[1] The resonance energy, a measure of the extra stability gained by delocalization, further quantifies its aromatic character.

| Property | Value | Reference |

| Thermodynamic Data | ||

| Resonance Energy | 123 kJ/mol | [9] |

| Structural Data | ||

| N1-N2 Bond Length | 1.361 Å | [10] |

| N2-C3 Bond Length | 1.338 Å | [10] |

| C3-C4 Bond Length | 1.414 Å | [10] |

| C4-C5 Bond Length | 1.387 Å | [10] |

| C5-N1 Bond Length | 1.338 Å | [10] |

| Acidity/Basicity | ||

| pKa (Conjugate Acid) | 2.52 | [9] |

| pKa (N-H Acidity) | 14.21 | [9] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ ppm) | C3-H: 7.61, C4-H: 6.31, C5-H: 7.61, N-H: 12.64 | [5] |

| ¹³C NMR (CDCl₃, δ ppm) | C3: 134.3, C4: 105.2, C5: 135.3 | [5] |

Computational methods, such as Density Functional Theory (DFT), are widely used to probe aromaticity.[11][12] Indices like Nucleus-Independent Chemical Shift (NICS) calculate the magnetic shielding at the center of the ring; a negative NICS value is indicative of a diatropic ring current and thus, aromaticity.[13][14] Studies show that while pyrazole is significantly aromatic, its electron delocalization is less than that of benzene.[15]

Chemical Stability and Reactivity

The pyrazole ring is generally characterized by high chemical stability, showing resistance to both oxidation and reduction reactions under many conditions.[5][16][17] This stability is a direct result of its aromaticity; any reaction that disrupts the delocalized π-system is energetically unfavorable. However, the ring is not inert and exhibits a rich and predictable reactivity pattern.

Amphoteric Nature: Acidity and Basicity

Pyrazole's structure, containing both a pyrrole-like (N1) and a pyridine-like (N2) nitrogen, confers it with amphoteric properties.[1][4]

-

Acidity: The N-H proton at the N1 position is weakly acidic (pKa ≈ 14.2).[1][9] In the presence of a base, this proton can be removed to form the pyrazolate anion. This anion is a potent nucleophile and is highly reactive towards electrophiles.[1][8]

-

Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, making pyrazole a weak base (pKa of the conjugate acid ≈ 2.5).[1][9]

Reactivity of the Ring Carbons

The distribution of electrons within the pyrazole ring dictates its reactivity towards electrophilic and nucleophilic reagents.

-

Electrophilic Substitution: The pyridine-like nitrogen (N2) exerts an electron-withdrawing inductive effect, which deactivates the adjacent C3 and C5 positions towards electrophilic attack.[1][5] Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation preferentially occur at the electron-rich C4 position.[1][5][7][17] However, under strongly acidic conditions where the ring is protonated to form the pyrazolium cation, the directing effect changes, and electrophilic attack is favored at the C3 position.[5]

-

Nucleophilic Substitution: This type of reaction is less common on the unsubstituted pyrazole ring. It is favored at the electron-deficient C3 and C5 positions, but typically requires the presence of a good leaving group (e.g., a halogen) at these positions.[1]

-

Ring Opening: In the presence of a very strong base, deprotonation can occur at the C3 position, which can lead to the opening of the heterocyclic ring.[5][18]

Pyrazole Stability in Drug Development

The inherent stability of the pyrazole scaffold is a key reason for its widespread use in drug design.[19] However, the overall stability of a pyrazole-containing drug molecule is highly dependent on its substituents.

-

Metabolic Stability: The pyrazole ring itself is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[3]

-

Hydrolytic Stability: Functional groups attached to the pyrazole ring can introduce liabilities. For example, pyrazole derivatives containing ester functionalities can be susceptible to hydrolysis, especially at non-neutral pH, which can limit their utility as research tools or therapeutic agents.[20][21] Strategies to improve stability include introducing sterically hindering groups near the labile functionality to shield it from hydrolysis.[21]

Key Experimental Protocols

Protocol: The Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and robust method for preparing pyrazole rings, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][22]

Objective: To synthesize a substituted pyrazole (e.g., 3,5-dimethylpyrazole).

Materials:

-

Acetylacetone (a 1,3-dicarbonyl compound)

-

Hydrazine hydrate

-

Ethanol (or glacial acetic acid as solvent/catalyst)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1 equivalent of acetylacetone in a minimal amount of ethanol.

-

Reagent Addition: Slowly add 1 equivalent of hydrazine hydrate to the stirred solution. The reaction is often exothermic, so controlled addition and cooling may be necessary.[5]

-

Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.

Protocol: Computational Assessment of Aromaticity (NICS)

This protocol outlines a general workflow for calculating the NICS value to computationally assess the aromaticity of a pyrazole derivative using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Optimization: Build the 3D structure of the pyrazole molecule. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)).[11] Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

NICS Calculation Setup: Using the optimized geometry, set up a new calculation for NMR properties.

-

Ghost Atom Placement: Place a "ghost" atom (Bq) at the geometric center of the pyrazole ring. The NICS(0) value is calculated at this point. For NICS(1)zz, the ghost atom is placed 1 Å above the ring plane.[11]

-

Calculation Execution: Run the NMR calculation (e.g., using the GIAO method).

-

Data Analysis: Extract the isotropic magnetic shielding value (for NICS(0)) or the zz-component of the shielding tensor (for NICS(1)zz) for the ghost atom from the output file. The NICS value is the negative of this shielding value. A more negative NICS value generally indicates stronger aromaticity.

Protocol: Determination of Hydrolytic Stability

This protocol is designed to assess the stability of a pyrazole derivative in an aqueous buffer, relevant for in vitro biological assays.[21]

Objective: To determine the half-life (t½) of a pyrazole compound in a buffered aqueous solution.

Materials:

-

Test pyrazole compound

-

Aqueous buffer of desired pH (e.g., pH 8.0 Tris buffer)[21]

-

Internal standard (a stable compound for quantification, e.g., chlorpromazine)[21]

-

Acetonitrile or Methanol (for sample quenching and preparation)

-

LC/MS system

Procedure:

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution into the aqueous buffer to the final desired concentration (e.g., 10 µM).

-

Incubation: Incubate the working solution at a constant temperature (e.g., 37 °C).

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, 900 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the degradation by adding the aliquot to a larger volume of cold organic solvent (e.g., acetonitrile) containing a known concentration of the internal standard.

-

Analysis: Analyze each quenched sample by LC/MS.

-

Data Processing: Determine the peak area ratio of the test compound to the internal standard at each time point.

-

Half-Life Calculation: Plot the natural logarithm of the remaining percentage of the test compound versus time. The slope of the resulting line is the degradation rate constant (k). The half-life is calculated as t½ = 0.693 / k.

The pyrazole ring system possesses a robust aromatic character that imparts significant chemical stability, making it an invaluable scaffold in modern chemistry. Its aromaticity is well-established through a confluence of structural, spectroscopic, and computational evidence. This stability, combined with a predictable and versatile reactivity pattern governed by the electronic properties of its two distinct nitrogen atoms, allows for extensive synthetic modification. For professionals in drug discovery, a thorough understanding of these core principles is essential for designing novel therapeutic agents with favorable properties, including metabolic and hydrolytic stability. The experimental and computational protocols outlined herein provide a framework for the continued investigation and exploitation of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. britannica.com [britannica.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. purkh.com [purkh.com]

- 13. researchgate.net [researchgate.net]

- 14. ICMAB - Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane [icmab.es]

- 15. researchgate.net [researchgate.net]

- 16. ijnrd.org [ijnrd.org]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

- 21. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unit 4 Pyrazole | PDF [slideshare.net]

An In-depth Technical Guide on 5-Hydroxy-1-methylpyrazole (CAS 33641-15-5): Background and Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1-methylpyrazole (CAS 33641-15-5), also known by its synonym 1-Methyl-1H-pyrazol-5-ol, is a heterocyclic organic compound. Structurally, it is a pyrazole ring substituted with a hydroxyl group and a methyl group. This compound serves as a crucial intermediate in the synthesis of a variety of commercially significant molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3][4] This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and the initial studies that have paved the way for its application in drug discovery and development, with a focus on the biological activities of its derivatives.

Core Compound Properties

5-Hydroxy-1-methylpyrazole is typically a white to off-white crystalline solid.[4] Its chemical structure and basic properties are summarized in the tables below.

Table 2.1: Chemical Identification

| Identifier | Value |

| CAS Number | 33641-15-5 |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| Synonyms | 1-Methyl-1H-pyrazol-5-ol, 1-Methyl-5-hydroxypyrazole, 2-Methyl-2H-pyrazol-3-ol |

Table 2.2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 110-114 °C | |

| Boiling Point | 217.7±13.0 °C (Predicted) | [1] |

| Density | 1.22±0.1 g/cm³ (Predicted) | [1] |

| pKa | 9.07±0.23 (Predicted) | [1] |

| Solubility | Soluble in DMSO, Methanol | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-Hydroxy-1-methylpyrazole is well-documented in patent literature, reflecting its importance as a synthetic intermediate. A common approach involves the cyclization of a β-ketoester equivalent with methylhydrazine.

General Synthesis Workflow

The synthesis generally proceeds through the reaction of a malonate derivative with a formamide and an alkylating agent, followed by cyclization with methylhydrazine, and subsequent hydrolysis and decarboxylation.

Detailed Experimental Protocol (from Patent CN112574111A)

A representative synthesis method is described in patent CN112574111A, which outlines a multi-step process starting from dimethyl malonate.[5]

Step 1: Synthesis of Intermediate Compound (2)

-

Under alkaline conditions, react dimethyl malonate, a formamide compound (such as N,N-dimethylformamide), and an alkylating agent (e.g., dimethyl sulfate) in a suitable solvent.[5]

-

The reaction temperature is typically maintained between 30-90 °C for 3-7 hours.[5]

Step 2: Cyclization, Hydrolysis, and Decarboxylation

-

The intermediate compound (2) is then subjected to a cyclization reaction with methylhydrazine in a solvent.[5]

-

Following cyclization, the product is hydrolyzed and decarboxylated using an acid to yield the final product, 5-Hydroxy-1-methylpyrazole.[5]

Background and Initial Studies: A Focus on Derivatives

While 5-Hydroxy-1-methylpyrazole is a critical building block, literature on the intrinsic biological activity of the core compound itself is sparse. Its initial importance stems from its utility in constructing more complex, biologically active molecules. The "initial studies" in the context of this compound are therefore best understood through the lens of the activities of its derivatives.

Role as a Herbicide Intermediate

The primary initial application of 5-Hydroxy-1-methylpyrazole is in the synthesis of benzoylpyrazole herbicides.[6] These herbicides are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[6] The inhibition of this enzyme disrupts pigment biosynthesis in susceptible plants, leading to bleaching and eventual death.

References

- 1. 5-Hydroxy-1-methylpyrazole | 33641-15-5 [chemicalbook.com]

- 2. 5-Hydroxy-1-methylpyrazole CAS#: 33641-15-5 [amp.chemicalbook.com]

- 3. 5-Hydroxy-1-methyl-1H-pyrazole | 33641-15-5 | FH15429 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]

- 6. Synthesis method of 1-methyl-5-hydroxy pyrazole - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Data Interpretation for 5-Hydroxy-1-methylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Hydroxy-1-methylpyrazole (CAS RN: 33641-15-5), a heterocyclic compound of interest in medicinal chemistry and herbicide development.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on predicted data derived from the analysis of structurally related compounds and established spectroscopic principles. The methodologies for acquiring such data are also detailed.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 5-Hydroxy-1-methylpyrazole. These predictions are based on the analysis of similar pyrazole derivatives and established spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Hydroxy-1-methylpyrazole in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | ~5.8 | Doublet | ~2.5 |

| H3 | ~7.3 | Doublet | ~2.5 |

| N-CH₃ | ~3.6 | Singlet | - |

| OH | ~11.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Hydroxy-1-methylpyrazole in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C5 | ~155 |

| C3 | ~135 |

| C4 | ~95 |

| N-CH₃ | ~35 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for 5-Hydroxy-1-methylpyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Strong | O-H stretch |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (from pyrazolone tautomer) |

| ~1580 | Medium | C=N stretch |

| ~1500 | Medium | C=C stretch (aromatic) |

| 1250 - 1000 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for 5-Hydroxy-1-methylpyrazole

| m/z | Predicted Relative Intensity | Assignment |

| 98 | High | [M]⁺ (Molecular Ion) |

| 83 | Medium | [M - CH₃]⁺ |

| 70 | Medium | [M - CO]⁺ |

| 55 | High | [M - HNCO]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The protons on the pyrazole ring (H3 and H4) would appear as doublets due to their coupling. The N-methyl protons would be a singlet, and the hydroxyl proton would likely be a broad singlet due to hydrogen bonding and exchange with any residual water in the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to have four signals corresponding to the four unique carbon atoms in the molecule. The C5 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield. The C3 and C4 carbons of the pyrazole ring will have distinct chemical shifts, and the N-methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a broad absorption band for the O-H stretch, characteristic of the hydroxyl group. The presence of a strong C=O stretching peak around 1640 cm⁻¹ would indicate the presence of the pyrazolone tautomer in equilibrium. Aromatic and aliphatic C-H stretching vibrations, as well as C=N and C=C stretching bands, are also expected. For a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, an OH stretching vibration was observed at 3204 cm⁻¹.[3]

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 98, corresponding to the molecular weight of 5-Hydroxy-1-methylpyrazole (C₄H₆N₂O). Common fragmentation patterns for pyrazoles include the loss of a methyl group, carbon monoxide, and isocyanic acid.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Hydroxy-1-methylpyrazole and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 5-Hydroxy-1-methylpyrazole in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ion source.

-

EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Caption: Synthesis pathway for 5-Hydroxy-1-methylpyrazole.

Caption: General workflow for spectroscopic analysis.

References

The Pharmacological Frontier: A Technical Guide to Substituted Pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole analogs represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and critical signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

I. Pharmacological Activities and Quantitative Data

Substituted pyrazoles have been extensively investigated for various therapeutic applications. The following tables summarize the in vitro and in vivo activities of representative pyrazole analogs, providing key quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

Anticancer Activity

Substituted pyrazoles exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[1][2]

Table 1: In Vitro Anticancer Activity of Substituted Pyrazole Analogs

| Compound ID/Reference | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Tubulin Polymerization Inhibitors | ||||

| Compound 6 | Tubulin Polymerization | - | 0.35 | [2] |

| Compound 7 | Tubulin Polymerization | A549, HeLa, HepG2, MCF-7 | 0.15–0.33 | [2] |

| Hybrid 8g | Tubulin Polymerization | - | 4.77 | [3] |

| Indole-pyrazole 18 | Tubulin Polymerization | - | 19 | [4] |

| Pyrazole-chalcone 5o | Tubulin Polymerization | - | 1.15 | [5] |

| Kinase Inhibitors | ||||

| Compound 25 | VEGFR-2 | HT29, PC3, A549, U87MG | 3.17–6.77 | [2] |

| Compound 26 | VEGFR-2 | - | 34.58 | [2] |

| Compound 53 | EGFR/VEGFR-2 | HepG2 | 15.98 | [2] |

| Compound 54 | EGFR/VEGFR-2 | HepG2 | 13.85 | [2] |

| Compound 55 | EGFR | - | 99% inhibition | [2] |

| Pyrazole 11 | EGFR | - | 0.083 | [6] |

| Pyrazole 3i | VEGFR-2 | - | 0.009 | [7] |

| Pyrazole 6b | VEGFR-2/CDK-2 | - | 0.2 / 0.458 | [8] |

| Pyrazole-indole 7a | CDK-2 | - | Not specified | [1] |

| Pyrazole 9 | CDK-2 | - | 0.96 | [9] |

| Pyrazole 11 | CDK-2 | - | 0.45 | [10] |

| Cytotoxic Activity | ||||

| Pyrazole-indole 7a | Cytotoxicity | HepG2 | 6.1 | [11] |

| Pyrazole-indole 7b | Cytotoxicity | HepG2 | 7.9 | [11] |

| Pyrazole 11 | Cytotoxicity | MCF-7, HT-29 | 2.85, 2.12 | [6] |

| Hybrid 8g | Cytotoxicity | HeLa, HCT-116, RPMI-822 | 2.41, 2.41, 3.34 | [3] |

| Pyrazole-chalcone 5d | Cytotoxicity | PC-3 | 2.97 | [5] |

| Pyrazole-chalcone 5n | Cytotoxicity | SiHa | 3.60 | [5] |

| Pyrazole-chalcone 5o | Cytotoxicity | MCF-7 | 2.13 | [5] |

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[12][13]

Table 2: Anti-inflammatory Activity of Substituted Pyrazole Analogs

| Compound ID/Reference | Target | Assay | IC50 (nM) / % Inhibition | Reference |

| In Vitro COX Inhibition | ||||

| Pyrazole 11 | COX-2 | In vitro enzyme assay | 43 | [6] |

| Pyrazole 12 | COX-2 | In vitro enzyme assay | 49 | [6] |

| Pyrazole 15 | COX-2 | In vitro enzyme assay | 45 | [6] |

| Pyrazole 2a | COX-2 | In vitro enzyme assay | 19.87 | [12] |

| Pyrazole 3b | COX-2 | In vitro enzyme assay | 39.43 | [12] |

| Pyrazole PYZ31 | COX-2 | In vitro enzyme assay | 19.87 | [14] |

| Hybrid 8g | COX-2 / COX-1 | In vitro enzyme assay | 5,130 / 33,460 | [3] |

| In Vivo Anti-inflammatory Activity | ||||

| Pyrazole K-3 (100 mg/kg) | Inflammation | Carrageenan-induced paw edema | 52.0% inhibition | [15] |

| Pyrazole PYZ16 | Inflammation | Carrageenan-induced paw edema | 64.28% inhibition | [14] |

Antimicrobial Activity

Substituted pyrazoles have also emerged as promising antimicrobial agents, with activity against a range of bacterial and fungal pathogens, including resistant strains.[16][17]

Table 3: Antimicrobial Activity of Substituted Pyrazole Analogs

| Compound ID/Reference | Organism | Assay | MIC (µg/mL) | Reference |

| Pyrazole Derivative | MRSA | Broth microdilution | 1 | [16] |

| Hydrazone 21a | Aspergillus niger | Broth microdilution | 2.9 | [17] |

| Hydrazone 21a | Staphylococcus aureus | Broth microdilution | 62.5 | [17] |

| Hydrazone 21a | Candida albicans | Broth microdilution | 7.8 | [17] |

| Pyrano[2,3-c] pyrazole 5c | E. coli, K. pneumonia | Broth microdilution | 6.25 | [18] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrazole analogs.

A. Synthesis of Substituted Pyrazoles from Chalcones

A common and efficient method for synthesizing pyrazole derivatives involves the cyclocondensation of chalcones with hydrazine derivatives.

1. General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):

-

An equimolar mixture of a substituted acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) is dissolved in a suitable solvent such as ethanol or polyethylene glycol (PEG-400).

-

A catalytic amount of a base (e.g., 20% sodium hydroxide solution) is added dropwise to the reaction mixture.

-

The mixture is stirred at room temperature for 2-3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the chalcone product.

-

The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.

2. General Procedure for Pyrazole Synthesis from Chalcones:

-

The synthesized chalcone (1 mmol) is dissolved in a solvent such as ethanol or glacial acetic acid.

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 mmol) is added to the solution.

-

The reaction mixture is refluxed for 4-8 hours, with progress monitored by TLC.

-

After cooling to room temperature, the precipitated pyrazole derivative is collected by filtration.

-

The crude product is washed, dried, and purified by recrystallization from an appropriate solvent.

B. In Vitro Anticancer Activity Assays

1. MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

-

Compound Treatment: A stock solution of the test pyrazole analog is prepared in DMSO and serially diluted to the desired concentrations in the cell culture medium. The medium from the wells is replaced with the medium containing the test compounds.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

2. Tubulin Polymerization Assay:

-

Reaction Setup: Purified tubulin is suspended in a polymerization buffer. The reaction is initiated by raising the temperature to 37°C.

-